molecular formula C11H17ClN2 B12839328 (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl

(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl

Cat. No.: B12839328
M. Wt: 212.72 g/mol
InChI Key: SLNQYIALAWPRRP-MERQFXBCSA-N
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Description

(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl is a chiral amine compound that has garnered attention in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of N-benzyl-3-pyrrolidinone using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, resulting in the formation of the desired chiral amine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of chiral ligands and catalysts is crucial to maintain the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, amides, and various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved often include the modulation of neurotransmitter levels and the inhibition of specific enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-1-Benzyl-3-aminopyrrolidine HCl: The enantiomer of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl, which has different biological activities and properties.

    1-Benzyl-3-aminopyrrolidine: The racemic mixture of the compound, which lacks the stereochemical specificity of the chiral forms.

    3-Aminopyrrolidine: A simpler analog without the benzyl group, used in various synthetic applications.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific biological activities and makes it a valuable tool in asymmetric synthesis. Its ability to interact selectively with chiral environments in biological systems sets it apart from its racemic and achiral counterparts.

Properties

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

(3S)-1-benzylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C11H16N2.ClH/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,12H2;1H/t11-;/m0./s1

InChI Key

SLNQYIALAWPRRP-MERQFXBCSA-N

Isomeric SMILES

C1CN(C[C@H]1N)CC2=CC=CC=C2.Cl

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2.Cl

Origin of Product

United States

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